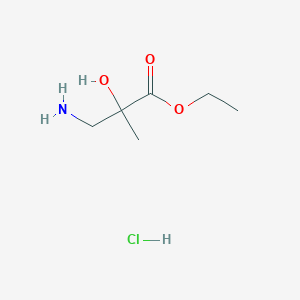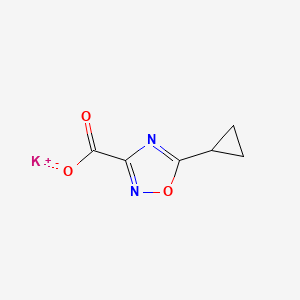
2-Fluoro-6-iodo-4-nitrophenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
2-Fluoro-6-iodo-4-nitrophenol has shown potential in antifungal applications. Research indicates that compounds similar to this compound, such as 6-iodo-2-nitrophenol, exhibit significant antifungal activity against various fungi, suggesting a potential role for this compound in this domain (Gershon, Clarke, & Gershon, 1995).
Supramolecular Structures
2,6-Diiodo-4-nitrophenol, a compound structurally related to this compound, forms supramolecular structures involving hydrogen bonds and aromatic pi-pi-stacking interactions. These structures are significant in the development of new materials and in understanding molecular interactions (Garden et al., 2002).
Herbicidal Activity
Compounds derived from 5-fluoro-2-nitrophenol, closely related to this compound, have been investigated for their herbicidal activity. These studies contribute to the development of new herbicides with high efficacy and safety (Huang et al., 2005).
Electron Spin Resonance Studies
Research involving compounds like 2-fluoro-6-nitrophenol has contributed to the understanding of electron spin resonance in nitro-aromatic anion radicals. Such studies are important in the field of physical chemistry and materials science (Fischer & Zimmermann, 1968).
Anion Sensing
Studies involving 4-nitrophenolate anions, related to this compound, have led to the development of colorimetric sensors for anions like fluoride. This has applications in environmental monitoring and analytical chemistry (Gale et al., 1999).
Continuous Platinum-Mediated Hydrogenation
Research on the hydrogenation of iodo-nitroaromatics, related to this compound, has implications for the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (Baramov et al., 2017).
Gene-Reporter Molecule Studies
2-Fluoro-4-nitrophenol, closely related to this compound, has been used as a gene-reporter molecule in studies involving beta-galactosidase activity, with applications in molecular biology and genetics (Kodibagkar et al., 2006).
Vibrational Spectra Analysis
Density functional studies on compounds similar to this compound have been conducted to understand their molecular structures and vibrational frequencies, aiding in spectroscopic analysis and material characterization (Abkowicz-Bienko, Bieńko, & Latajka, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoro-6-iodo-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIBBOHQVSVNAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)
amine](/img/structure/B1448497.png)
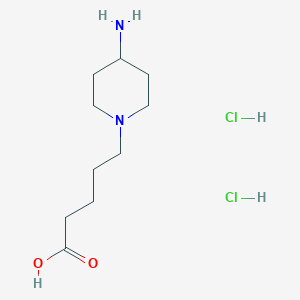

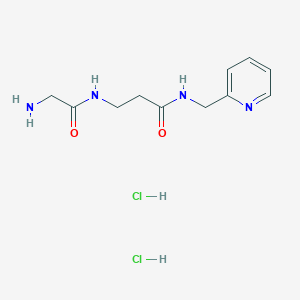



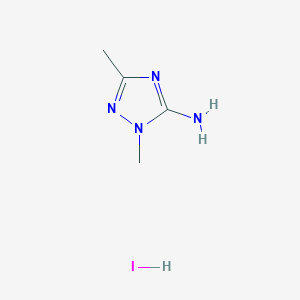
![7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B1448510.png)
